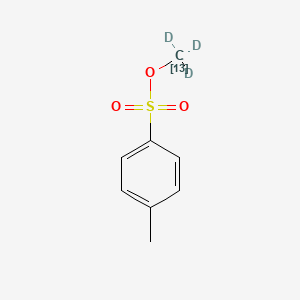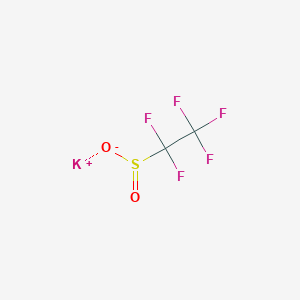
1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride” involves several steps . First, a sulfonyl chloride or a sulfonic anhydride is added into an organic solvent containing 2,2-difluoroethanol and an alkali to obtain a compound. Then, m-trifluoromethylphenol, the compound, and an alkali are added into an organic solvent, and the mixture is heated and stirred to obtain another compound. Finally, an accelerant and the compound are added into an organic solvent, a strong alkali is added, the sulfonyl chloride is added into the reaction solution, and the desired compound is obtained via complete reaction and purifying .Molecular Structure Analysis
The molecular formula of “2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride” is C9H6ClF5O3S . The InChI code is 1S/C9H6ClF5O3S/c10-19(16,17)8-5(9(13,14)15)2-1-3-6(8)18-4-7(11)12/h1-3,7H,4H2 .Chemical Reactions Analysis
The compound “2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride” is used as an intermediate in the synthesis of other compounds . For example, it is used in the synthesis of the herbicide penoxsulam .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Materials
- Fluorine-Containing Polyetherimide : The synthesis and characterization of novel fluorine-containing polyetherimide, where compounds similar to 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene were used, have been explored (Yu Xin-hai, 2010).
Chemical Reactions and Electron Attachment Studies
- Dissociative Electron Attachment Study : Research on halocarbon-derivatives of nitro-benzene, closely related to the compound , revealed insights into the interactions of electrons with these molecules (J. Wnorowska, J. Kočišek, Š. Matejčík, 2014).
Structural Analysis and Crystallography
- Isomer Crystal Structures : Studies have been conducted on chemical isomers of 3-nitrobenzotrifluoride, structurally similar to the compound, to understand their crystal structures and the possibility of forming cocrystals (D. Lynch, I. Mcclenaghan, 2003).
Synthesis of Sulfides and Oxidation Processes
- Synthesis and Oxidation of Sulfides : Research has been conducted on the one-pot synthesis and asymmetric oxidation of sulfides containing compounds similar to 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene (K. Rodygin, S. A. Rubtsova, A. Kutchin, P. Slepukhin, 2011).
Organic Chemistry and Compound Synthesis
- Synthesis of Fluorine-containing Compounds : Studies on the synthesis of various fluorine-containing compounds, utilizing reactions with structures akin to the compound , have been explored (V. N. Kovtonyuk, L. Kobrina, Y. V. Gatilov, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2,2-difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO3/c10-8(11)4-18-7-2-1-5(15(16)17)3-6(7)9(12,13)14/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKDNQUXLXNOCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















